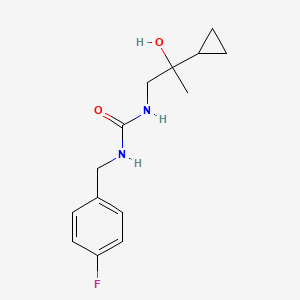
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea, also known as CPI-455, is a small molecule inhibitor that has been recently developed as a potential treatment for cancer. This compound has shown promising results in preclinical studies and has the potential to be used in the treatment of a variety of cancers.
Wirkmechanismus
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea targets a specific protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea disrupts the expression of genes that are critical for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting the growth of cancer cells, 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea has been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells. 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea has also been shown to inhibit the expression of genes that are involved in drug resistance, making it a potentially useful treatment for drug-resistant cancers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea is its specificity for BRD4, which makes it a potentially safer and more effective treatment for cancer compared to other broad-spectrum inhibitors. However, one limitation of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration schedule for 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea in humans.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea. One area of research could be to investigate the use of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of research could be to develop more potent and soluble derivatives of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea that could be used in clinical trials. Additionally, more research is needed to determine the safety and efficacy of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea in humans, and to identify biomarkers that could be used to predict patient response to treatment.
Synthesemethoden
The synthesis of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea involves a multi-step process that includes the reaction of 4-fluorobenzylamine with cyclopropylcarbonyl chloride to form the intermediate cyclopropylcarbonyl-4-fluorobenzylamine. This intermediate is then reacted with hydroxylamine to form the hydroxamic acid derivative, which is then treated with isocyanate to form 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea has been extensively studied in preclinical models of cancer, including breast cancer, prostate cancer, and lung cancer. In vitro studies have shown that 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. In vivo studies have shown that 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea can inhibit tumor growth and improve survival rates in animal models of cancer.
Eigenschaften
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-14(19,11-4-5-11)9-17-13(18)16-8-10-2-6-12(15)7-3-10/h2-3,6-7,11,19H,4-5,8-9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJHMPMOMZRVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)F)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

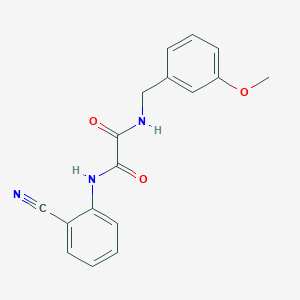
![N-benzyl-3-oxo-2-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2577740.png)

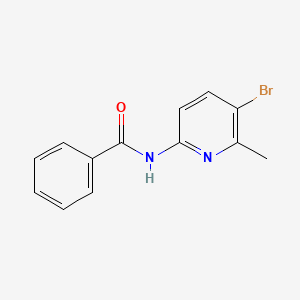
![N-[2-(dibenzo[b,d]furan-2-yloxy)ethyl]acetamide](/img/structure/B2577743.png)
![N-(2-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2577748.png)
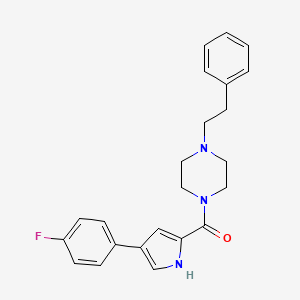
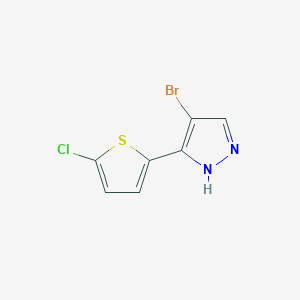
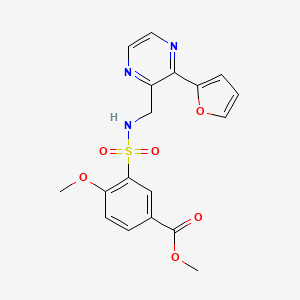
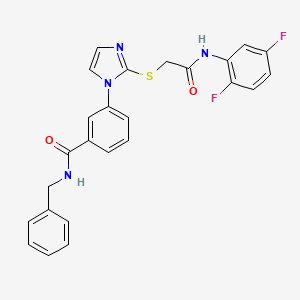
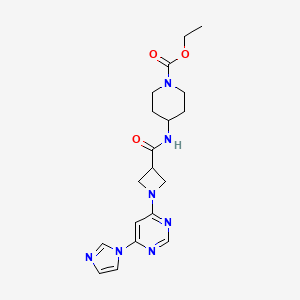

![1-(azepan-1-yl)-2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2577758.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2577759.png)